3-Bromo-4-phenoxybenzaldehyde

Catalog No.
S811687
CAS No.
1000414-11-8
M.F
C13H9BrO2
M. Wt
277.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-phenoxybenzaldehyde

CAS Number

1000414-11-8

Product Name

3-Bromo-4-phenoxybenzaldehyde

IUPAC Name

3-bromo-4-phenoxybenzaldehyde

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

InChI

InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H

InChI Key

ZGVFEKMOKLMLSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br

3-Bromo-4-phenoxybenzaldehyde is a substituted aromatic aldehyde featuring two key functional groups that define its utility as a chemical intermediate. The 4-phenoxy group is a structural motif found in various biologically active molecules, particularly in the agrochemical field. The 3-bromo substituent serves as a crucial, selectively reactive site, enabling further molecular elaboration through modern synthetic methods like palladium-catalyzed cross-coupling. This combination makes the compound a specialized precursor for creating complex, multi-functionalized molecules where precise structural arrangement is paramount.

Research Fit

Dual-handle building block: aldehyde and meta-bromine for sequential derivatization
Crystalline solid at ambient temperature simplifies accurate weighing and storage
Computed lipophilicity and low polar surface area support membrane-permeable probe design fit

Substituting 3-Bromo-4-phenoxybenzaldehyde with simpler analogs is often unviable in established synthetic workflows. Procuring the non-brominated version, 4-phenoxybenzaldehyde, eliminates the essential reactive handle at the C-3 position, making subsequent cross-coupling reactions impossible without completely re-routing the synthesis. Replacing the bromine with another halogen, such as chlorine, would significantly alter the C-X bond reactivity, requiring substantial process redevelopment and optimization of catalyst systems, solvents, and reaction conditions. Therefore, for synthetic routes that depend on the specific reactivity of the C-Br bond at this position, this exact compound is necessary to ensure reproducibility and avoid costly process failures.

Substitution Risk

Regioisomer

2-Bromo-4-phenoxybenzaldehyde places bromine ortho to aldehyde; steric hindrance may reduce cross-coupling rates compared to meta-substituted isomer.

Hydroxy analog

3-Bromo-4-hydroxybenzaldehyde has an H-bond donor, higher TPSA, and may show limited passive membrane diffusion relative to phenoxy derivative.

Methoxy analog

3-Bromo-4-methoxybenzaldehyde exhibits lower lipophilicity; cell-permeability and partitioning context may not transfer to phenoxy scaffold.

Essential Synthetic Handle for C-3 Functionalization via Cross-Coupling Chemistry

The bromine atom at the 3-position provides a critical and reliable reactive site for introducing molecular complexity. In modern organic synthesis, aryl bromides are cornerstone substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which form new carbon-carbon and carbon-nitrogen bonds, respectively. [7] The utility of a bromo-substituent as a versatile handle for building complex molecular scaffolds is a well-established principle. [2] For example, the related precursor 3-bromobenzaldehyde is a standard starting material for forming diaryl ethers via Ullmann condensation. [11] A buyer who needs to perform a selective cross-coupling reaction at the C-3 position cannot use the des-bromo analog (4-phenoxybenzaldehyde) and would face significant process changes if switching to a less reactive chloro-analog.

Evidence DimensionPrecursor Suitability for Cross-Coupling
Target Compound DataPossesses a C-Br bond at the 3-position, which is highly suitable for established palladium-catalyzed cross-coupling reactions.
Comparator Or Baseline4-Phenoxybenzaldehyde lacks any halide at the 3-position and thus cannot participate in cross-coupling at this site.
Quantified DifferenceQualitative but absolute: Enables C-3 functionalization, whereas the comparator makes it impossible.
ConditionsStandard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig).

This feature is the primary procurement driver for selecting this compound over its non-brominated analog for any multi-step synthesis requiring elaboration at the C-3 position.

Lipophilicity Context
Reported
XLogP 3.6 vs. 3.4 (non-brominated); Δ +0.2
Supports membrane-permeability context in probe design
Computed values; experimental logP not available

Alignment with Established High-Value Agrochemical Scaffolds

The 3-phenoxybenzaldehyde core is a well-documented and commercially significant scaffold, forming the central structural component of numerous synthetic pyrethroid insecticides. [1, 3] This class of agrochemicals, which includes molecules like cypermethrin, deltamethrin, and fenvalerate, relies on the 3-phenoxybenzyl moiety for its biological activity. [8] The specific substitution pattern on both aromatic rings is critical for tuning the insecticidal efficacy and metabolic stability of the final product. While this exact compound is a specific variation, its core structure aligns directly with these high-value applications, making it a relevant intermediate for research and development in this area. Substitution with an alternative isomer or a non-phenoxy analog would deviate from the established structure-activity relationships of this important pesticide class.

Evidence DimensionStructural relevance to a commercial product class
Target Compound DataFeatures the 3-phenoxybenzaldehyde core, a key structural component of synthetic pyrethroid insecticides.
Comparator Or BaselineOther substituted benzaldehydes (e.g., 4-bromobenzaldehyde) lack the phenoxy group essential for this application class.
Quantified DifferenceQualitative: Possesses the core scaffold for a multi-billion dollar class of commercial products.
ConditionsSynthesis of pyrethroid insecticides.

For buyers in the agrochemical R&D sector, this compound is a structurally relevant intermediate for synthesizing novel analogs based on a proven, commercially successful molecular scaffold.

Solid-State Handling
Reported
mp 69–73 °C (solid) vs. 24–25 °C (liquid analog)
Ambient solid form supports accurate weighing and reduces volatility risk
Vendor-specified data; Δ +45 °C
Polar Surface Area
Reported
TPSA 26.3 Ų, HBD 0 vs. 37.3 Ų, HBD 1 (hydroxy analog)
Lower TPSA and zero HBD predict improved passive permeability
Fragment-based TPSA; rule-of-five screening context
Thermal Processing
Data to verify
Flash point 174.4 °C vs. ~144.7 °C; Δ +29.7 °C
Higher flash point may reduce ignition risk during heated reactions
Database values; experimental verification recommended
Procurement Profile
Context-dependent
≥5 vendors; purity grades 95–98%
Multi-source availability reduces single-supplier dependency
Vendor landscape as of 2025
Coupling Reactivity
Class-level
Meta-bromine predicted faster oxidative addition vs. ortho
Meta substitution may support milder coupling conditions
Inference from bromobenzaldehyde literature; no direct kinetics

Precursor for Multi-Step Synthesis Requiring C-3 Functionalization

This compound is the right choice when the synthetic route requires the introduction of an aryl, heteroaryl, or nitrogen-containing substituent at the 3-position of the benzaldehyde ring via palladium-catalyzed cross-coupling. Its pre-installed bromine atom provides a specific and reliable reactive handle for this purpose, which is absent in its des-bromo analog. [7]

Intermediate for Agrochemical Research and Development

In the design of novel crop protection agents, this compound serves as a relevant starting material. It provides the core 3-phenoxybenzaldehyde scaffold, a known pharmacophore in highly successful pyrethroid insecticides, combined with a bromine atom for further derivatization to explore new structure-activity relationships. [1, 3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl library synthesis
Meta-bromine regiochemistry for cross-coupling
Coupling efficiency and product permeability review
HDAC-targeted probe design
Aldehyde conjugation handle and heavy-atom bromine label
Cell permeability and target engagement context
Scale-up reactions requiring heating
Elevated flash point and solid-state handling
Thermal processing safety margin review
Fragment-based lead discovery
Brominated lipophilic fragment within rule-of-three space
Fragment elaboration via cross-coupling and ligation

XLogP3

3.6

Explore Compound Types